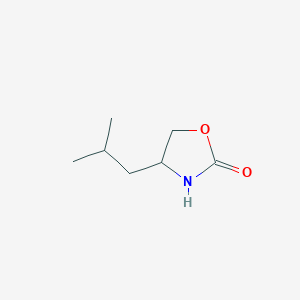
(R)-4-Isobutyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-Isobutyloxazolidin-2-one is a chiral auxiliary used in asymmetric synthesis. It is a white solid with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol. This compound has gained significant attention in the scientific community due to its ability to enhance the enantioselectivity of various reactions.
Mecanismo De Acción
The mechanism of action of (R)-4-Isobutyloxazolidin-2-one involves the formation of a complex with the substrate, which results in the formation of a chiral intermediate. This intermediate undergoes a reaction, and the chiral auxiliary is then removed to yield the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-4-Isobutyloxazolidin-2-one. However, it has been reported to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R)-4-Isobutyloxazolidin-2-one as a chiral auxiliary has several advantages. It is easy to synthesize, stable, and can be easily removed from the reaction mixture. Additionally, it has been found to be highly effective in enhancing enantioselectivity. However, the use of this compound also has some limitations. It can be expensive, and the removal of the chiral auxiliary can sometimes be challenging.
Direcciones Futuras
There are several future directions for the use of (R)-4-Isobutyloxazolidin-2-one in asymmetric synthesis. One area of interest is the development of new and more efficient synthesis methods. Additionally, there is a need to explore the use of this compound in the synthesis of new pharmaceuticals and natural products. Finally, there is a need for more research on the biochemical and physiological effects of (R)-4-Isobutyloxazolidin-2-one.
In conclusion, (R)-4-Isobutyloxazolidin-2-one is a chiral auxiliary that has gained significant attention in the scientific community due to its ability to enhance the enantioselectivity of various reactions. Its synthesis method is efficient and reliable, and it has been extensively used in asymmetric synthesis. While there is limited information available on its biochemical and physiological effects, it has been reported to be non-toxic and non-carcinogenic. The use of (R)-4-Isobutyloxazolidin-2-one has several advantages, but it also has some limitations. There are several future directions for the use of this compound in asymmetric synthesis, and further research is needed in this area.
Métodos De Síntesis
The synthesis of (R)-4-Isobutyloxazolidin-2-one involves the reaction of isobutyric acid with hydroxylamine in the presence of a catalyst. The resulting product is then treated with phosgene to form the desired compound. This synthesis method has been widely used in laboratories and has been proven to be efficient and reliable.
Aplicaciones Científicas De Investigación
(R)-4-Isobutyloxazolidin-2-one has been extensively used as a chiral auxiliary in asymmetric synthesis. It has been found to enhance the enantioselectivity of various reactions such as aldol reactions, Diels-Alder reactions, and Michael additions. This compound has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
IUPAC Name |
(4R)-4-(2-methylpropyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOAHLJDKWZJPD-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Isobutyloxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)



![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)





![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)